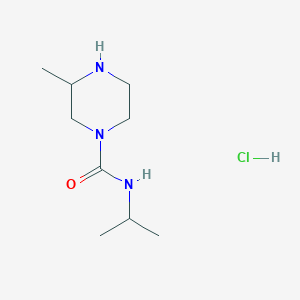

3-methyl-N-(propan-2-yl)piperazine-1-carboxamide hydrochloride

Description

3-Methyl-N-(propan-2-yl)piperazine-1-carboxamide hydrochloride is a piperazine-derived compound featuring a methyl group at the 3-position of the piperazine ring and an isopropyl carboxamide substituent. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological applications . The compound’s structural uniqueness lies in its stereochemical configuration (3R-isomer reported in ) and compact substituents, which influence its binding affinity and metabolic stability.

Propriétés

IUPAC Name |

3-methyl-N-propan-2-ylpiperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O.ClH/c1-7(2)11-9(13)12-5-4-10-8(3)6-12;/h7-8,10H,4-6H2,1-3H3,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVKXKORYOWKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)NC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-Methyl-N-(propan-2-yl)piperazine-1-carboxamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.

Chemical Structure and Properties

The compound belongs to the class of piperazine derivatives, characterized by a piperazine ring substituted with a carboxamide group and a methyl group at the 3-position. The hydrochloride salt form enhances its solubility in aqueous environments, which is beneficial for biological assays.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to modulate the activity of fatty acid amide hydrolase (FAAH), an enzyme involved in the hydrolysis of bioactive lipids such as anandamide, which plays a crucial role in pain modulation and neuroprotection .

Key Mechanisms:

- Enzyme Inhibition : The compound inhibits FAAH, leading to increased levels of endocannabinoids, which may contribute to analgesic effects .

- Receptor Interaction : It has been reported to engage with specific G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Analgesic Activity : Studies have demonstrated that the compound can reduce pain responses in animal models, suggesting its potential as an analgesic agent.

- Neuroprotective Effects : By modulating endocannabinoid levels, it may offer protective benefits against neurodegenerative conditions.

- Anti-inflammatory Properties : The inhibition of FAAH can lead to reduced inflammation, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| N-(propan-2-yl)piperazine-1-carboxamide | FAAH inhibition | Moderate analgesic effects |

| N-(propan-2-yl)piperazine | Non-specific receptor activity | Limited therapeutic applications |

| N-(propan-2-yl)piperazine-1-carboxylic acid | Weak FAAH inhibition | Minimal biological activity |

The hydrochloride form enhances solubility and stability compared to its non-salt counterparts, making it more suitable for pharmacological applications.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Fatty Acid Amide Hydrolase Inhibition

One of the prominent applications of 3-methyl-N-(propan-2-yl)piperazine-1-carboxamide hydrochloride is its role as an inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the hydrolysis of bioactive lipids, including anandamide, which has cannabinoid-like effects. Inhibition of FAAH can lead to increased levels of these lipids, potentially providing therapeutic benefits for various conditions such as:

- Pain Management : The compound has been studied for its analgesic properties, particularly in treating neuropathic and inflammatory pain .

- Neurological Disorders : Its application extends to cognitive disorders, anxiety, and depression, where modulation of endocannabinoid levels may alleviate symptoms .

1.2 Autotaxin Inhibition

Research indicates that derivatives of piperazine, including this compound, have shown promise as autotaxin inhibitors. Autotaxin is involved in the production of lysophosphatidic acid (LPA), a lipid mediator implicated in cancer progression and fibrosis. By inhibiting autotaxin, these compounds may offer therapeutic avenues for:

- Cancer Treatment : Targeting autotaxin could impede tumor growth and metastasis .

- Fibrotic Diseases : Modulating LPA levels may also help manage conditions characterized by excessive fibrosis .

Synthetic Approaches

The synthesis of this compound has been explored through various methodologies. Notably, the Buchwald-Hartwig reaction has been employed to create piperazine-containing drugs with improved yields and purities. This synthetic versatility allows for the development of related compounds with tailored pharmacological profiles .

Case Studies

3.1 Pain Management Trials

In clinical settings, compounds similar to this compound have been evaluated for their effectiveness in managing chronic pain conditions. A study demonstrated significant pain relief in subjects with neuropathic pain when administered FAAH inhibitors, highlighting the potential role of this compound in pain management protocols .

3.2 Cancer Research

A recent investigation into the effects of autotaxin inhibitors on cancer cell lines showed that treatment with piperazine derivatives resulted in reduced cell proliferation and migration. This suggests that this compound could be a candidate for further development in oncology .

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

The table below highlights key structural differences between the target compound and analogous piperazine carboxamides:

Pharmacological and Functional Differences

- Target Compound : Binds PHIP, a protein implicated in signaling pathways, but exact therapeutic applications remain under investigation .

- BCTC : Potent TRPM8 antagonist used in pain management studies .

- CPIPC : Acts as a TRPV1 partial agonist with reduced hyperthermia side effects compared to capsaicin .

Physicochemical Properties

- Lipophilicity : The target compound’s logP is likely lower than N-(4-decylphenyl) derivatives due to shorter alkyl chains but higher than polar analogs like CPIPC.

- Solubility : Hydrochloride salts (target, BCTC) improve aqueous solubility compared to free bases (e.g., CPIPC requires DMSO for dissolution) .

- Steric Effects : The 3-methyl group in the target compound may hinder binding to bulkier receptors but enhance selectivity for PHIP-like targets .

Méthodes De Préparation

Synthesis of Piperazine Derivatives

The process for synthesizing piperazine derivatives often involves reacting a substituted piperazine with a suitable electrophile to form the desired carboxamide. The reaction may require a base to neutralize any acid generated during the reaction.

Formation of Hydrochloride Salts

The hydrochloride salt can be formed by acidifying the free base form of the carboxamide with hydrochloric acid. This is typically done in a solvent, and the salt can be isolated by precipitation or evaporation of the solvent. The process may involve adjusting the pH to 2-4 with hydrochloric acid, followed by distillation to obtain an aqueous suspension and isolation of the hydrochloride salt in high purity and yield (over 90%).

Reaction Conditions and Optimization

Solvents such as dichloromethane can be used as the reaction medium. The reaction temperature should be controlled, typically between 20-25 °C. Inert atmospheres, such as nitrogen or argon, are often employed to prevent unwanted side reactions.

Purification Methods

Purification of the final product may involve techniques such as flash chromatography, preparative HPLC, or crystallization. Solvents like ethyl acetate, acetonitrile, and water may be used in these purification steps.

General Procedure example

A round-bottom flask is charged with 6-bromopicolinic acid and DCM under an inert atmosphere. The reaction mixture is cooled to 0°C, and DMF and oxalyl chloride are added to the stirring mixture. The resultant mixture is stirred at 0 °C for 30 min. The reaction mixture is concentrated under reduced pressure and diluted in DCM. Under an inert atmosphere, 5-chloro-2-(trifluoromethyl)pyridin-3-amine, HCl, DIEA are added.

Q & A

Q. How to validate target engagement in cellular models without fluorescent probes?

- Thermal Shift Assay : Monitor protein melting temperature (Tₘ) shifts via differential scanning fluorimetry (DSF). A ΔTₘ > 2°C indicates compound binding .

- BRET : Use NanoLuc-tagged receptors and HaloTag® ligands for real-time interaction kinetics in live cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.